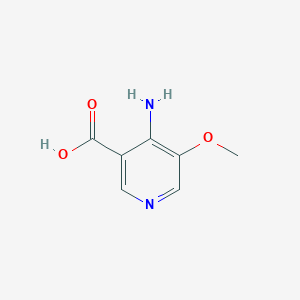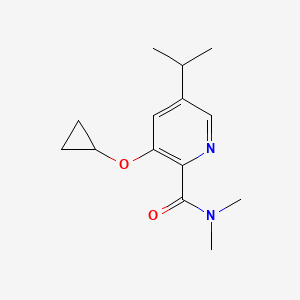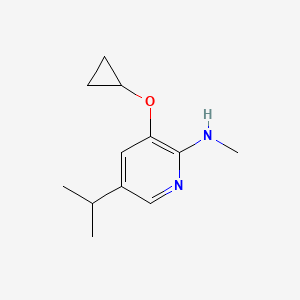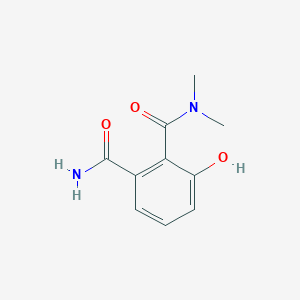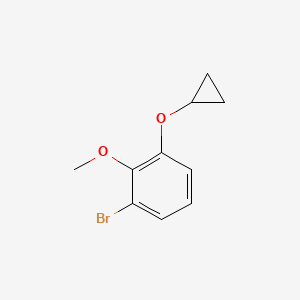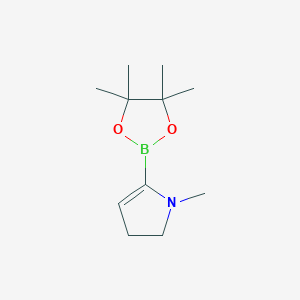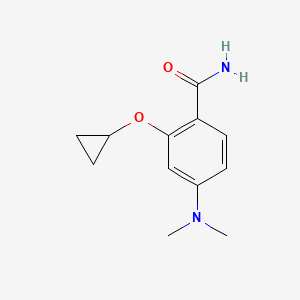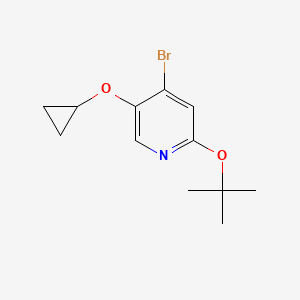
2-Hydroxy-6-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-(methylsulfanyl)benzamide is an organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol This compound is characterized by the presence of a hydroxyl group at the second position and a methylsulfanyl group at the sixth position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(methylsulfanyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and a simple procedure.
Industrial Production Methods: While specific industrial production methods for 2-Hydroxy-6-(methylsulfanyl)benzamide are not extensively documented, the general approach involves the use of green chemistry principles to ensure sustainability and efficiency. The use of reusable catalysts and ultrasonic irradiation are key components of these methods.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions typically involve the use of nucleophiles and appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Hydroxy-6-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s therapeutic potential.
Comparison with Similar Compounds
2-Hydroxybenzamide: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
6-Methylsulfanylbenzamide: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-4-(methylsulfanyl)benzamide: Similar structure but with the methylsulfanyl group at a different position, leading to variations in its properties.
Uniqueness: 2-Hydroxy-6-(methylsulfanyl)benzamide is unique due to the specific positioning of the hydroxyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-hydroxy-6-methylsulfanylbenzamide |
InChI |
InChI=1S/C8H9NO2S/c1-12-6-4-2-3-5(10)7(6)8(9)11/h2-4,10H,1H3,(H2,9,11) |
InChI Key |
ASOZEEZLPAPAMH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



